molecular formula C10H16N2O B2360436 2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol CAS No. 2143278-10-6

2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol

Cat. No. B2360436
CAS RN: 2143278-10-6
M. Wt: 180.251
InChI Key: POQXSQGWLTXJEV-UHFFFAOYSA-N
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Description

The compound “2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol” is a chemical compound that has recently gained interest among scientists. It is also known as 1- { [2- (propan-2-yl)-1H-imidazol-1-yl]methyl}cyclobutan-1-ol . The IUPAC name for this compound is 1- ( (2-isopropyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol .


Molecular Structure Analysis

The molecular formula of this compound is C10H16N2O, and it has a molecular weight of 180.251. The InChI code for this compound is 1S/C11H18N2O/c1-9(2)10-12-6-7-13(10)8-11(14)4-3-5-11/h6-7,9,14H,3-5,8H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is an oil .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound’s imidazole ring is particularly significant. Imidazole derivatives are known for their wide range of biological activities. They can act as antifungal, antibacterial, and antiviral agents . The presence of the cyclobutan-1-ol group may also contribute to the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes and reach intracellular targets.

Pharmacology

In pharmacology, the structural features of this compound suggest potential for development into drugs that can interact with various biological targets. Imidazole rings are found in many pharmaceuticals due to their ability to mimic the structure of peptides and bind to enzyme active sites . This can lead to the development of enzyme inhibitors that have therapeutic applications.

Biochemistry

Biochemically, compounds like 2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol can be used as building blocks for more complex molecules. They can be functionalized further to create molecules that interact with specific proteins or DNA sequences, which is useful in the study of biochemical pathways and molecular biology .

Organic Synthesis

In organic synthesis, this compound could serve as an intermediate in the synthesis of more complex imidazole-containing structures. The imidazole ring is a versatile precursor for the synthesis of a wide range of heterocyclic compounds, which are important in the development of new materials and pharmaceuticals .

Materials Science

Materials science can benefit from the unique properties of imidazole derivatives. They can be used in the creation of new polymers or coatings that have specific characteristics such as thermal stability or electrical conductivity. The cyclobutan-1-ol moiety could influence the material’s physical properties, such as rigidity or flexibility .

Chemical Engineering

In chemical engineering, this compound could be used in process chemistry as a catalyst or a reactant. Its imidazole ring might be involved in catalytic cycles, especially in processes that require the formation of carbon-nitrogen bonds. Additionally, it could be used in the design of new separation processes or in the modification of surfaces to improve interaction with other chemicals .

Future Directions

Imidazole-containing compounds have become an important synthon in the development of new drugs . They show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, “2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol” and similar compounds could have potential applications in drug development.

properties

IUPAC Name

2-(2-propan-2-ylimidazol-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7(2)10-11-5-6-12(10)8-3-4-9(8)13/h5-9,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQXSQGWLTXJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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